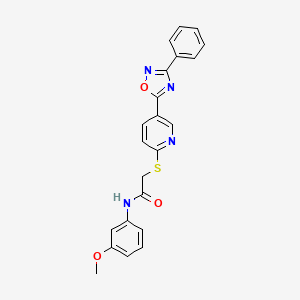

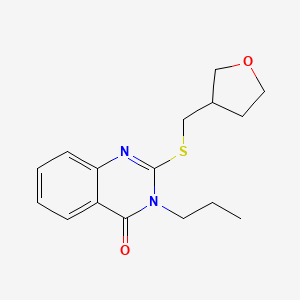

![molecular formula C18H17N7OS B2723600 苯并[d]噻唑-6-基(4-(3-甲基-[1,2,4]三唑[4,3-a]吡嗪-8-基)哌嗪-1-基)甲酮 CAS No. 2034376-36-6](/img/structure/B2723600.png)

苯并[d]噻唑-6-基(4-(3-甲基-[1,2,4]三唑[4,3-a]吡嗪-8-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” is a complex organic compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, K. Chakraborti and co-workers designed and synthesized some new anti-mycobacterial chemotypes as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones from the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines in solvent-free conditions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The exact molecular structure of “Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” would require further analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific functional groups present in the molecule. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .科学研究应用

抗分枝杆菌化学型

- 苯并[d]噻唑-2-基(哌嗪-1-基)甲酮支架被确认为一类新的抗分枝杆菌化学型。一项研究合成了三十六种结构多样的苯并[d]噻唑-2-酰胺,并测试了它们对结核分枝杆菌 H37Rv 菌株的潜在抗结核活性。十七种化合物表现出有希望的抗分枝杆菌活性,MIC 在低 μM 范围内,表明它们作为治疗结核病的治疗剂的潜力。这项研究还涉及一项 3D-QSAR 研究,以建立定量构效关系,展示了一个用于预测化合物功效的统计可靠模型 (S. Pancholia 等,2016)。

抗菌和抗真菌剂

- 一项关于 2-取代-1-(2-(5-((5-5-苯甲酰-1H-苯并[d][1,2,3]三唑-1-基)甲基)-2-硫代-1,3,4-恶二唑-3(2H)-基)乙酰氨基)-5-氧代-2,5-二氢-1H-吡咯-3-羧酸合成的综合研究表明,这些化合物表现出显着的体外抗菌和抗真菌活性。与环丙沙星和吡嗪酰胺等标准药物相比,特定化合物表现出更好的抗分枝杆菌特性,突出了它们作为新型抗菌和抗真菌剂的潜力 (K. Pandya 等,2019)。

抗病毒和抗肿瘤活性

- 对 (±)-(3-(3,5-二甲基-1H-吡唑-1-基)-6-苯基-6,7-二氢-5H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-7-基)(苯基)甲酮的研究揭示了具有有希望的体外抗冠状病毒和抗肿瘤活性的化合物。这项研究强调了通过细微的结构修饰来微调生物学特性以实现抗病毒或抗肿瘤活性的细致方法,突出了该化合物在开发针对病毒感染和癌症的疗法中的潜力 (Parameshwara Chary Jilloju 等,2021)。

作用机制

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

属性

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7OS/c1-12-21-22-17-16(19-4-5-25(12)17)23-6-8-24(9-7-23)18(26)13-2-3-14-15(10-13)27-11-20-14/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSWDDOHLQMQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2723521.png)

![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723522.png)

![4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2723523.png)

![5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2723524.png)

![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)

![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2723530.png)

![tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2723535.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-thienyl)ethanol](/img/structure/B2723540.png)